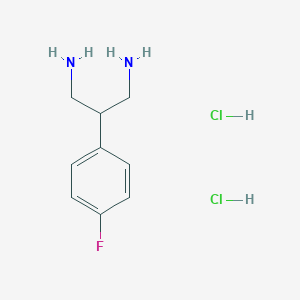

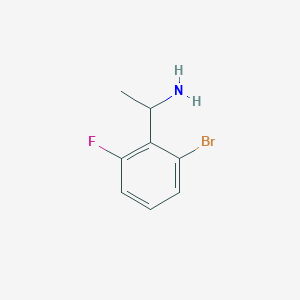

1-(2-Bromo-6-fluorophenyl)ethylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

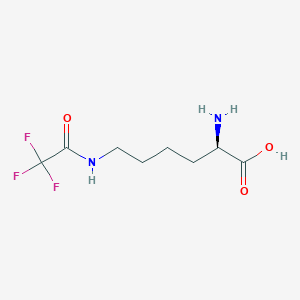

1-(2-Bromo-6-fluorophenyl)ethan-1-amine is an organic compound with the molecular formula C8H9BrFN It is a derivative of ethanamine, featuring a bromine and fluorine atom substituted on the phenyl ring

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 1-(2-Brom-6-fluorphenyl)ethan-1-amin kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Bromierung und Fluorierung von Phenylethanamin-Derivaten. Die Reaktion erfordert typischerweise ein Bromierungsmittel wie Brom oder N-Bromsuccinimid (NBS) und ein Fluorierungsmittel wie Selectfluor. Die Reaktionsbedingungen beinhalten oft Lösungsmittel wie Dichlormethan oder Acetonitril und können Katalysatoren oder spezifische Temperaturkontrollen erfordern, um das gewünschte Substitutionsschema zu erreichen .

Industrielle Produktionsmethoden: Die industrielle Produktion von 1-(2-Brom-6-fluorphenyl)ethan-1-amin kann großtechnische Bromierungs- und Fluorierungsprozesse umfassen. Diese Prozesse sind auf Ausbeute und Reinheit optimiert und verwenden oft Durchflussreaktoren und automatisierte Systeme, um eine gleichbleibende Produktqualität sicherzustellen. Die Verwendung von umweltfreundlichen Lösungsmitteln und Reagenzien ist auch in industriellen Umgebungen ein wichtiges Thema .

Chemische Reaktionsanalyse

Arten von Reaktionen: 1-(2-Brom-6-fluorphenyl)ethan-1-amin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu entsprechenden Ketonen oder Aldehyden oxidiert werden.

Reduktion: Reduktionsreaktionen können die Verbindung mit Reagenzien wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Katalysators in Amine oder andere reduzierte Formen umwandeln.

Substitution: Die Brom- und Fluoratome am Phenylring können durch nucleophile aromatische Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.

Substitution: Natriummethoxid in Methanol oder Kalium-tert-butoxid in tert-Butanol.

Wichtige gebildete Produkte:

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von primären oder sekundären Aminen.

Substitution: Bildung von substituierten Phenylethanamin-Derivaten.

Wissenschaftliche Forschungsanwendungen

1-(2-Brom-6-fluorphenyl)ethan-1-amin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle eingesetzt. Es dient als Zwischenprodukt bei der Herstellung von Pharmazeutika und Agrochemikalien.

Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und krebshemmender Eigenschaften. Es wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt.

Medizin: Wird auf seine Rolle in der pharmazeutischen Chemie untersucht, insbesondere bei der Entwicklung neuer Verbindungen mit verbesserten pharmakokinetischen und pharmakodynamischen Profilen.

Wirkmechanismus

Der Wirkmechanismus von 1-(2-Brom-6-fluorphenyl)ethan-1-amin hängt von seiner spezifischen Anwendung ab. In der pharmazeutischen Chemie kann es mit biologischen Zielen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Brom- und Fluoratome können die Bindungsaffinität und -selektivität der Verbindung beeinflussen und so ihre Gesamtwirksamkeit und Sicherheitsprofil beeinflussen. Die beteiligten molekularen Pfade können die Hemmung spezifischer Enzyme oder die Aktivierung von Signalwegen umfassen .

Ähnliche Verbindungen:

- 1-(2-Brom-4-fluorphenyl)ethan-1-amin

- 1-(2-Brom-5-fluorphenyl)ethan-1-amin

- 1-(2-Brom-3-fluorphenyl)ethan-1-amin

Vergleich: 1-(2-Brom-6-fluorphenyl)ethan-1-amin ist aufgrund der spezifischen Positionierung der Brom- und Fluoratome am Phenylring einzigartig. Diese Positionierung kann die Reaktivität, Stabilität und biologische Aktivität der Verbindung beeinflussen. Im Vergleich zu seinen Analoga kann es unterschiedliche pharmakologische Eigenschaften und ein anderes chemisches Verhalten aufweisen, was es zu einer wertvollen Verbindung für gezielte Forschung und Entwicklung macht .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Bromo-6-fluorophenyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl ethanamine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-6-fluorophenyl)ethan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.

Medicine: Explored for its role in medicinal chemistry, particularly in the design of novel compounds with improved pharmacokinetic and pharmacodynamic profiles.

Wirkmechanismus

The mechanism of action of 1-(2-bromo-6-fluorophenyl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and fluorine atoms can influence the compound’s binding affinity and selectivity, affecting its overall efficacy and safety profile. The molecular pathways involved may include inhibition of specific enzymes or activation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

- 1-(2-Bromo-4-fluorophenyl)ethan-1-amine

- 1-(2-Bromo-5-fluorophenyl)ethan-1-amine

- 1-(2-Bromo-3-fluorophenyl)ethan-1-amine

Comparison: 1-(2-Bromo-6-fluorophenyl)ethan-1-amine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and chemical behavior, making it a valuable compound for targeted research and development .

Eigenschaften

Molekularformel |

C8H9BrFN |

|---|---|

Molekulargewicht |

218.07 g/mol |

IUPAC-Name |

1-(2-bromo-6-fluorophenyl)ethanamine |

InChI |

InChI=1S/C8H9BrFN/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3 |

InChI-Schlüssel |

SNIBBOIUVLCOJX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=C(C=CC=C1Br)F)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,5-Dioxopyrrolidin-1-yl) 2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoate](/img/structure/B12286956.png)

![4-chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12286970.png)